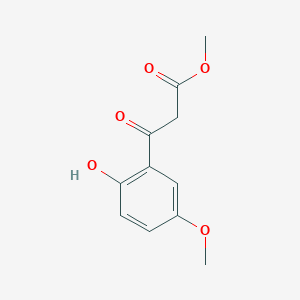

Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate

Descripción

Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate (CAS: 132017-99-3) is a β-ketoester derivative characterized by a methyl ester group, a ketone moiety, and a substituted phenyl ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 5-positions, respectively. This compound has been studied as an intermediate in organic synthesis and natural product isolation. Its molecular weight is 198.13 g/mol, and it exhibits a purity of 98% in commercial listings .

These groups are critical in determining its physicochemical properties, such as solubility and stability .

Propiedades

IUPAC Name |

methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-7-3-4-9(12)8(5-7)10(13)6-11(14)16-2/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCBPXZEMNEBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395006 | |

| Record name | methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132017-99-3 | |

| Record name | methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanal.

Reduction: Formation of 3-(2-hydroxy-5-methoxyphenyl)-3-hydroxypropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding to enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparación Con Compuestos Similares

Structural Analogues with Varied Aromatic Substitutions

The following compounds share the β-ketoester backbone but differ in substituent patterns on the phenyl ring:

Key Observations :

Analogues with Modified Ester Groups

Replacing the methyl ester with ethyl or other alkyl esters alters lipophilicity and metabolic stability:

Key Observations :

Analogues with Cyclohexyl and Heterocyclic Substituents

Compounds with non-aromatic or fused-ring systems demonstrate divergent reactivity:

Key Observations :

Pharmacologically Active Analogues

Several β-ketoesters exhibit bioactivity, though the target compound lacks reported cytotoxicity:

Actividad Biológica

Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate, a compound with significant biological activity, has garnered interest in various fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate is characterized by the following structural formula:

- IUPAC Name : Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate

- CAS Number : 132017-99-3

- Molecular Formula : C12H14O5

- Molecular Weight : 250.24 g/mol

The compound consists of a methoxy group, a hydroxyl group, and a carbonyl group, which contribute to its reactivity and biological interactions.

Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate exhibits various biological activities primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : It demonstrates significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing markers of inflammation in vitro and in vivo.

Case Studies

-

Anticancer Activity : A study investigated the effects of methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate on cancer cell lines. The results indicated a dose-dependent reduction in cell viability across various cancer types, including breast and liver cancers. The compound induced apoptosis as evidenced by increased caspase-3 activity and altered cell cycle progression (Table 1).

Cell Line IC50 (μM) Apoptosis Induction (Fold Change) MDA-MB-231 25.4 4.2 Huh7 38.1 3.8 Hs 578T 30.0 4.0 - Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.

Pharmacological Applications

The compound's diverse biological activities suggest potential applications in:

- Cancer Therapy : As an adjunct therapy for various malignancies due to its ability to induce apoptosis and inhibit tumor growth.

- Anti-inflammatory Drugs : Development of formulations targeting chronic inflammatory conditions.

- Antioxidants : Utilization in nutraceuticals aimed at reducing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate exhibits unique biological profiles that may enhance its therapeutic potential.

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | Moderate anticancer activity | 45.0 |

| Methyl 4-(2-hydroxyphenyl)-3-oxobutanoate | Weak anti-inflammatory effects | >50 |

Q & A

Q. What are the common synthesis routes for Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate, and how do reaction conditions affect yield?

Methodological Answer: The compound can be synthesized via β-keto ester formation using Claisen condensation or alkylation of methyl acetoacetate derivatives. For example:

- Route 1: Reacting methyl bromoacetate with a substituted nitrile (e.g., 2-hydroxy-5-methoxybenzoyl cyanide) in the presence of a base (e.g., K₂CO₃) under reflux conditions. Yield optimization (~80-86%) requires strict anhydrous conditions and inert gas purging to prevent hydrolysis .

- Route 2: Trans-esterification of ethyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate with methanol using acid catalysis (e.g., H₂SO₄). Monitoring reaction progress via TLC and adjusting methanol stoichiometry improves esterification efficiency .

Critical Factors: Solvent choice (e.g., THF vs. DMF), temperature control (±5°C), and post-reaction purification (e.g., silica gel chromatography) significantly impact yield.

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy: The β-keto ester moiety shows strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (ketone C=O). Hydroxyl (O–H) and aromatic C–O (methoxy) stretches appear at ~3400 cm⁻¹ and ~1250 cm⁻¹, respectively .

- NMR Analysis:

- ¹H NMR: Aromatic protons (2-hydroxy-5-methoxyphenyl) resonate as a doublet at δ 6.8–7.2 ppm (J = 8.5 Hz). The methyl ester group appears as a singlet at δ 3.7 ppm, while the β-keto methylene protons split into two doublets at δ 3.4–3.6 ppm (J = 16 Hz) .

- ¹³C NMR: Key signals include δ 170–175 ppm (ester and ketone C=O) and δ 55–60 ppm (methoxy carbon) .

- HRMS: Confirm molecular ion [M+H]⁺ with exact mass (e.g., calculated for C₁₁H₁₂O₅: 224.0685; observed: 224.0683) .

Advanced Research Questions

Q. How can crystallographic software like SHELXL or ORTEP-III aid in determining the compound’s solid-state structure and hydrogen bonding patterns?

Methodological Answer:

- Structure Solution: Use SHELXL for refining X-ray diffraction data. Input HKL files generated from single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). The program resolves disorder in the β-keto ester group and assigns anisotropic displacement parameters .

- Hydrogen Bonding Analysis: ORTEP-III visualizes intermolecular interactions (e.g., O–H···O between the hydroxyl group and neighboring ester carbonyl). Graph set analysis (e.g., Etter’s notation) classifies motifs like chains, critical for understanding packing stability .

Data Contradiction Resolution: Discrepancies between experimental and calculated bond lengths (e.g., C=O vs. C–O) may arise from thermal motion; refine using restraints or constraints in SHELXL .

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results for this β-keto ester?

Methodological Answer:

- NMR Discrepancies: If experimental δ 3.4 ppm (methylene) deviates from DFT-predicted δ 3.2 ppm, consider solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism (enol vs. keto forms). Use variable-temperature NMR to assess tautomeric equilibrium .

- IR Absence of O–H Stretch: If hydroxyl absorption is missing, investigate intramolecular hydrogen bonding (e.g., O–H···O=C) or sample hydration. Confirm via deuterium exchange experiments .

- HRMS Adducts: Unexpected [M+Na]⁺ peaks may arise from sodium contamination; repeat analysis with ammonium formate ionization .

Q. How can diastereoselectivity be controlled during synthetic modifications of the β-keto ester backbone?

Methodological Answer:

- Chiral Auxiliaries: Introduce a chiral center via alkylation of methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate using Evans’ oxazolidinones. Monitor enantiomeric excess (ee) via chiral HPLC .

- Catalytic Asymmetric Synthesis: Employ organocatalysts (e.g., proline derivatives) in Michael additions to the β-keto ester. Optimize solvent polarity (e.g., toluene vs. DCM) and temperature (−20°C to RT) to achieve >90% ee .

Data Validation: Cross-validate stereochemical outcomes using X-ray crystallography or NOESY NMR .

Q. What intermolecular interactions dominate the compound’s crystallization behavior, and how can they be exploited for polymorph screening?

Methodological Answer:

- Dominant Interactions: π-π stacking of aromatic rings (distance ~3.5 Å) and hydrogen bonding (O–H···O=C) govern crystal packing. Use Mercury CSD software to analyze Cambridge Structural Database (CSD) entries of analogous β-keto esters .

- Polymorph Screening: Vapor diffusion (e.g., ethanol/water mixtures) or solvent-drop grinding can induce polymorphs. Characterize forms via PXRD and DSC. For example, Form I (monoclinic, P2₁/c) vs. Form II (triclinic, P1̄) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.